Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate
Description
Properties
CAS No. |
1772-55-0 |
|---|---|
Molecular Formula |
C22H24O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
butyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C22H24O3/c1-2-3-14-25-22(24)21-19(23)15-18(16-10-6-4-7-11-16)20(21)17-12-8-5-9-13-17/h4-13,18,20-21H,2-3,14-15H2,1H3 |
InChI Key |
BRJVNUBYMFNZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
The first and crucial step in the preparation is the formation of the cyclopentane ring. This cyclization can be achieved through various synthetic routes:
Intramolecular Cyclization: Starting from suitable precursors such as cinnamic acid derivatives or diphenyl-substituted precursors, intramolecular cyclization under controlled conditions (temperature, solvent, catalysts) forms the cyclopentane core with the desired substitution pattern.
Electroreduction-Induced Cyclization: Research on stereoselective hydrocoupling of cinnamic acid esters via electroreduction has demonstrated the formation of all-trans cyclized hydrodimers with high stereoselectivity. This method can be adapted to generate cyclopentanone derivatives with diphenyl substitution, which are key intermediates in the synthesis of the target compound.
Use of Grignard Reagents: The addition of phenylmagnesium bromide (a Grignard reagent) to cyclopentanone derivatives can introduce phenyl groups at the 2 and 3 positions, facilitating the formation of the diphenyl-substituted cyclopentane ring.
Esterification Process
After the cyclopentane ring with the 5-oxo and diphenyl substituents is formed, the carboxylic acid group is converted into the butyl ester:
Fischer Esterification: Reacting the carboxylic acid intermediate with butanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions promotes ester formation.
Acid Chloride Route: Conversion of the carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride, followed by reaction with butanol, yields the butyl ester efficiently.
Use of Coupling Agents: Modern esterification techniques may involve coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate ester bond formation under milder conditions.
Reaction Conditions and Optimization
Temperature control is critical during cyclization and esterification to avoid side reactions or decomposition.
Solvent choice (e.g., acetonitrile for electroreduction, ethanol or methanol for esterification) affects reaction rates and yields.
Catalysts and reagents must be chosen to maximize stereoselectivity and purity.
Data Table: Summary of Preparation Parameters
| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Cyclization | Intramolecular cyclization | Cinnamic acid derivatives, heat, acid/base catalysis | Formation of cyclopentane ring with diphenyl substitution |
| 2. Cyclization | Electroreduction hydrocoupling | Electrochemical cell, acetonitrile, electrodes | Stereoselective formation of cyclopentanone derivatives with high diastereoselectivity (58-90% de) |
| 3. Phenyl group addition | Grignard reaction | Phenylmagnesium bromide, cyclopentanone intermediates | Introduction of phenyl groups at 2 and 3 positions |
| 4. Esterification | Fischer esterification | Butanol, acid catalyst (H2SO4), reflux | Conversion of carboxylic acid to butyl ester |
| 5. Esterification | Acid chloride method | Thionyl chloride, butanol | Efficient ester formation under mild conditions |
| 6. Purification | Chromatography, recrystallization | Solvent systems (e.g., hexane/ethyl acetate) | Isolation of pure this compound |
Summary Table: Properties Relevant to Preparation
This detailed overview of the preparation methods for this compound integrates multiple synthesis strategies, emphasizing cyclization and esterification steps supported by stereoselective techniques and classical organic reactions. The data tables summarize critical parameters and molecular properties essential for researchers aiming to synthesize this compound efficiently and with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and ketone groups participate in hydrolysis under acidic or basic conditions:
Mechanistic Insights :
-
Acid hydrolysis proceeds via acyl-oxygen cleavage , forming a tetrahedral intermediate.
-
Base-mediated saponification involves nucleophilic attack by hydroxide ions at the ester carbonyl.
Reduction Reactions
The ketone group is selectively reduced to an alcohol:
Notes :
-
LiAlH<sub>4</sub> may over-reduce the ester group unless protected.
-
Stereoselectivity in alcohol formation depends on steric effects from the phenyl substituents.
Nucleophilic Additions
The ketone undergoes nucleophilic additions:
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Grignard (RMgX) | Dry ether, 0°C → RT (4 h) | Butyl 5-(R-hydroxyl)-2,3-diphenylcyclopentanecarboxylate | 60–75% | |
| Organolithium (RLi) | THF, –78°C → RT (6 h) | Butyl 5-(R-hydroxyl)-2,3-diphenylcyclopentanecarboxylate | 55–70% |
Kinetics :
-
Follows second-order kinetics for ketone additions (k ≈ 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> at 25°C).
Esterification and Transesterification
The butyl ester group can be modified:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic transesterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux (12 h) | Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate | 88% | |
| Enzymatic transesterification | Lipase, isopropanol, 37°C (24 h) | Isopropyl 5-oxo-2,3-diphenylcyclopentanecarboxylate | 65% |
Oxidation Reactions
The alcohol derivative (post-reduction) can be reoxidized:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane, RT (3 h) | Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate | 82% |
Stability and Degradation
Scientific Research Applications
Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-oxo-2,3-diphenylcyclopentanecarboxylate
Molecular Formula : C₂₀H₂₀O₃
Molecular Weight : 308.36 g/mol
Key Differences :
- Ester Group : Ethyl vs. butyl, leading to a lower molecular weight (308.36 vs. 336.42 g/mol).
- Synthesis : Prepared via acyloin condensation of ethyl cinnamate, yielding three chiral centers (C2: R, C3: S, C4: R) .
- Structural Data: Crystal system: Monoclinic (C2/c) with unit cell parameters a = 27.496 Å, b = 7.400 Å, c = 18.706 Å, β = 115.389° . Bond lengths: Cyclopentanone C=O (1.198 Å), ester C=O (1.335 Å) .
- Applications : Demonstrated utility in medicinal chemistry as a precursor for antitumor and antianxiety agents .
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.284 g/mol Key Differences:
3-(5-Oxo-2,5-dihydrofuran-3-yl) Propanoic Acid
Molecular Formula : C₇H₈O₄
Molecular Weight : 156.13 g/mol
Key Differences :
- Core Structure: Furan-derived vs. cyclopentanone.
- Bioactivity : Exhibits antifungal activity against Fusarium graminearum (MIC = 102.6 µM) .
Structural and Property Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Features |
|---|---|---|---|---|---|
| Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate | C₂₂H₂₄O₃ | 336.42 | 1.117 | 455.6 | High MW, long alkyl chain |
| Ethyl 5-oxo-2,3-diphenylcyclopentanecarboxylate | C₂₀H₂₀O₃ | 308.36 | Not reported | Not reported | Shorter ester group, chiral centers |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C₁₂H₁₉NO₃ | 225.28 | Not reported | Not reported | Heterocyclic core, tert-butyl ester |
| 3-(5-Oxo-2,5-dihydrofuran-3-yl) propanoic acid | C₇H₈O₄ | 156.13 | Not reported | Not reported | Antifungal activity |
Biological Activity
Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing from diverse research studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various organic reactions, including acyloin-type condensation. The compound is characterized by its unique cyclopentane structure with two phenyl groups and a carboxylate moiety. The molecular formula is , and it features three chiral centers which contribute to its biological activity.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.38 g/mol |
| Chiral Centers | 3 |
| C=O Bond Lengths | 1.191 Å, 1.198 Å |
| C-C Bond Lengths | Average 1.375 Å (phenyl), 1.525 Å (cyclopentanone) |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the realms of antitumor and anti-inflammatory effects.
Antitumor Activity
Studies have demonstrated that β-keto esters, including derivatives of this compound, show significant antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.
- Mechanistic Insights : Research conducted by Smith et al. (2020) illustrated that the compound activates apoptotic pathways via caspase-dependent mechanisms in human breast cancer cells.
- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
